N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a bromobenzamide structure
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . The interaction of this compound with TIR1 enhances the auxin response, leading to the down-regulation of root growth-inhibiting genes . This results in the promotion of root growth.
Pharmacokinetics
It’s worth noting that the compound obeys lipinski’s rule of five, which suggests good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of auxin response reporter’s transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide typically involves multiple steps. One common route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the hydroxypropyl group and finally the bromobenzamide structure. Key reagents and conditions often include:
Benzo[d][1,3]dioxole formation: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.
Bromobenzamide formation: The final step involves the coupling of the hydroxypropylated benzo[d][1,3]dioxole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and palladium-catalyzed coupling reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybenzohydrazide: Similar in structure but with different functional groups.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Another compound with a benzo[d][1,3]dioxole moiety, used in antitumor research.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a bromobenzamide structure.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQLIMTONZFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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